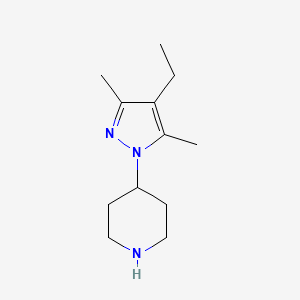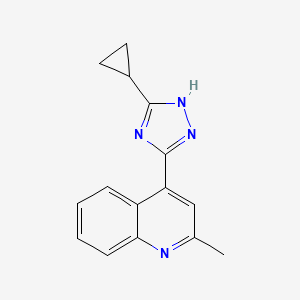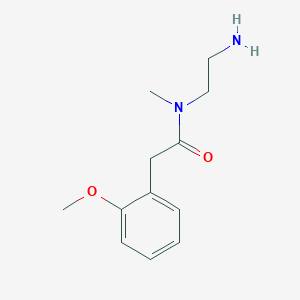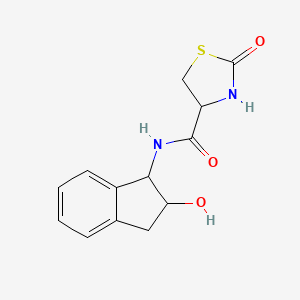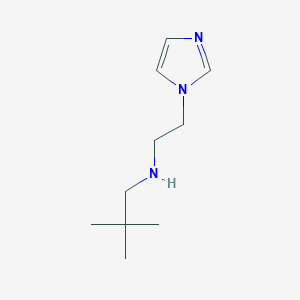
N-(2-imidazol-1-ylethyl)-2,2-dimethylpropan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-imidazol-1-ylethyl)-2,2-dimethylpropan-1-amine, also known as Clonidine, is a medication used to treat high blood pressure, attention deficit hyperactivity disorder (ADHD), anxiety disorders, and opioid withdrawal symptoms. However,
Wirkmechanismus
N-(2-imidazol-1-ylethyl)-2,2-dimethylpropan-1-amine works by stimulating alpha-2 adrenergic receptors in the brain and peripheral nervous system. This leads to a decrease in sympathetic nerve activity, which results in reduced heart rate and blood pressure. N-(2-imidazol-1-ylethyl)-2,2-dimethylpropan-1-amine also increases the release of norepinephrine in the brain, which improves attention and reduces impulsivity in individuals with ADHD.
Biochemical and Physiological Effects:
N-(2-imidazol-1-ylethyl)-2,2-dimethylpropan-1-amine has several biochemical and physiological effects. It decreases sympathetic nerve activity, which results in reduced heart rate and blood pressure. N-(2-imidazol-1-ylethyl)-2,2-dimethylpropan-1-amine also increases the release of norepinephrine in the brain, which improves attention and reduces impulsivity in individuals with ADHD. Additionally, N-(2-imidazol-1-ylethyl)-2,2-dimethylpropan-1-amine has been shown to have sedative effects and can cause dry mouth, constipation, and dizziness.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-imidazol-1-ylethyl)-2,2-dimethylpropan-1-amine has several advantages for lab experiments. It is readily available and can be easily synthesized. N-(2-imidazol-1-ylethyl)-2,2-dimethylpropan-1-amine has also been extensively studied, which makes it a well-characterized compound. However, N-(2-imidazol-1-ylethyl)-2,2-dimethylpropan-1-amine has some limitations for lab experiments. It has a short half-life, which means it must be administered frequently to maintain therapeutic levels. Additionally, N-(2-imidazol-1-ylethyl)-2,2-dimethylpropan-1-amine can cause sedation, which may affect experimental outcomes.
Zukünftige Richtungen
There are several future directions for N-(2-imidazol-1-ylethyl)-2,2-dimethylpropan-1-amine research. One potential area of research is the development of new formulations that can improve the pharmacokinetics of N-(2-imidazol-1-ylethyl)-2,2-dimethylpropan-1-amine. Another area of research is the investigation of N-(2-imidazol-1-ylethyl)-2,2-dimethylpropan-1-amine's potential therapeutic applications in other neurological disorders, such as depression and post-traumatic stress disorder. Additionally, research can be conducted to understand the long-term effects of N-(2-imidazol-1-ylethyl)-2,2-dimethylpropan-1-amine use on cardiovascular health and cognitive function.
Synthesemethoden
N-(2-imidazol-1-ylethyl)-2,2-dimethylpropan-1-amine can be synthesized through a multistep process starting with the reaction of 2,2-dimethylpropan-1-amine with 2-bromoethyl imidazole. This reaction produces N-(2-imidazol-1-ylethyl)-2,2-dimethylpropan-1-amine as an intermediate product, which is then further reacted with sodium cyanoborohydride to produce N-(2-imidazol-1-ylethyl)-2,2-dimethylpropan-1-amine.
Wissenschaftliche Forschungsanwendungen
N-(2-imidazol-1-ylethyl)-2,2-dimethylpropan-1-amine has been extensively studied for its potential therapeutic applications. It has been shown to have antihypertensive effects by reducing sympathetic nerve activity, which decreases heart rate and blood pressure. N-(2-imidazol-1-ylethyl)-2,2-dimethylpropan-1-amine has also been found to be effective in treating ADHD by improving attention and reducing impulsivity. Additionally, it has been used to alleviate symptoms of anxiety disorders and opioid withdrawal.
Eigenschaften
IUPAC Name |
N-(2-imidazol-1-ylethyl)-2,2-dimethylpropan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N3/c1-10(2,3)8-11-4-6-13-7-5-12-9-13/h5,7,9,11H,4,6,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOOKYNGFAQKZNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CNCCN1C=CN=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-imidazol-1-ylethyl)-2,2-dimethylpropan-1-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

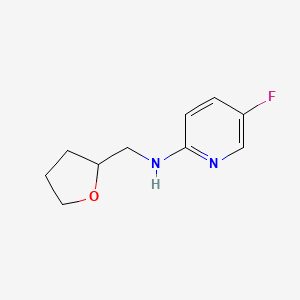


![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-fluoropyridine-4-carboxamide](/img/structure/B7587650.png)

![1-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]cyclopentan-1-amine](/img/structure/B7587659.png)

